molecular formula C8H18Cl2N2 B1403500 cis-Decahydro-1,7-naphthyridine dihydrochloride CAS No. 1404365-05-4

cis-Decahydro-1,7-naphthyridine dihydrochloride

Cat. No. B1403500
M. Wt: 213.15 g/mol
InChI Key: VPSNCSYUPOFJAI-OXOJUWDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-Decahydro-1,7-naphthyridine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 . It has a molecular weight of 213.15 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for cis-Decahydro-1,7-naphthyridine dihydrochloride is 1S/C8H16N2.2ClH/c1-2-7-3-5-9-6-8(7)10-4-1;;/h7-10H,1-6H2;2*1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Cis-Decahydro-1,7-naphthyridine dihydrochloride has a molecular weight of 213.15 g/mol . More detailed physical and chemical properties were not available in the web search results.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : cis-Decahydro-1,7-naphthyridine dihydrochloride and its isomers have been synthesized through various methods. For instance, catalytic reduction and photocyclization techniques have been utilized in their synthesis, demonstrating the flexibility in chemical approaches for creating these compounds (Armarego, 1967); (Muhle et al., 1996).

  • Structural Analysis : Proton magnetic resonance spectroscopy has been a key tool in distinguishing between different isomers of cis-decahydro-1,7-naphthyridine. This emphasizes the role of advanced spectroscopic techniques in elucidating the structure of such complex molecules (Armarego, 1967).

Applications in Chemical Research

  • Stereochemistry and Derivative Synthesis : Research has focused on the synthesis of various stereoisomers and derivatives of cis-decahydro-1,7-naphthyridine. These studies contribute to understanding the stereochemical properties of these compounds and their potential applications in medicinal chemistry and other fields (Esipova et al., 2006).

  • Potential Medical Applications : Although direct medical applications are not detailed within the scope of your request, the structural and stereochemical research lays the groundwork for potential therapeutic uses of these compounds. For instance, some derivatives exhibit activities like anti-HIV properties, indicating a broader significance in biomedical research (Esipova et al., 2006).

  • Material Science Applications : cis-Decahydro-1,7-naphthyridine dihydrochloride and its variants show potential in material science. For example, studies on dielectric relaxation in neat cis/trans-decahydro-naphthalene reveal insights into the behavior of nonaromatic molecular glass formers, which could have implications for the development of new materials (Duvvuri & Richert, 2002).

properties

IUPAC Name

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-7-3-5-9-6-8(7)10-4-1;;/h7-10H,1-6H2;2*1H/t7-,8+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSNCSYUPOFJAI-OXOJUWDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNCC2NC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CCNC[C@H]2NC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Decahydro-1,7-naphthyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Decahydro-1,7-naphthyridine dihydrochloride
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cis-Decahydro-1,7-naphthyridine dihydrochloride
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cis-Decahydro-1,7-naphthyridine dihydrochloride
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cis-Decahydro-1,7-naphthyridine dihydrochloride
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cis-Decahydro-1,7-naphthyridine dihydrochloride
Reactant of Route 6
cis-Decahydro-1,7-naphthyridine dihydrochloride

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